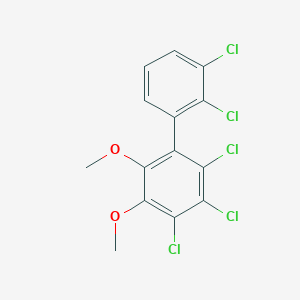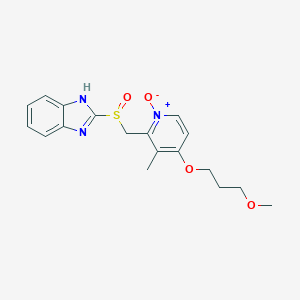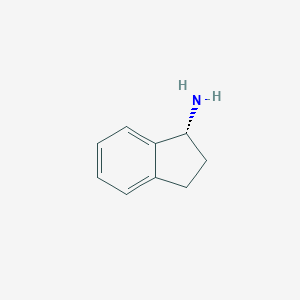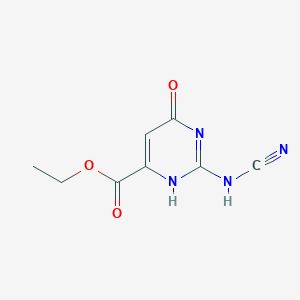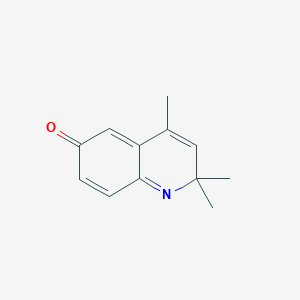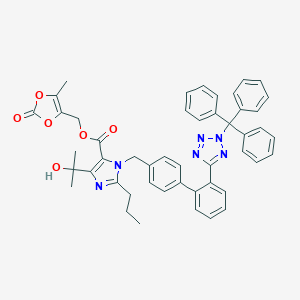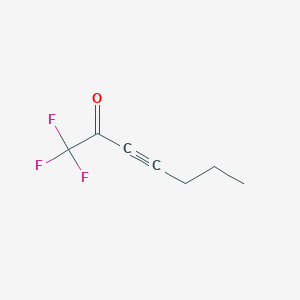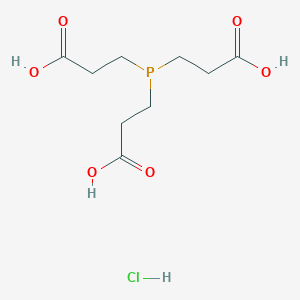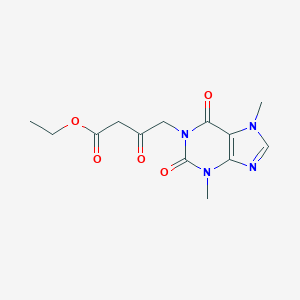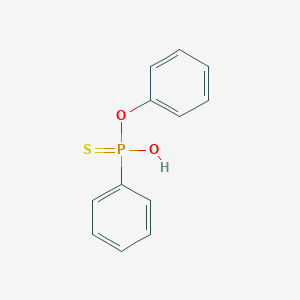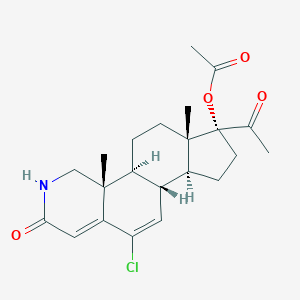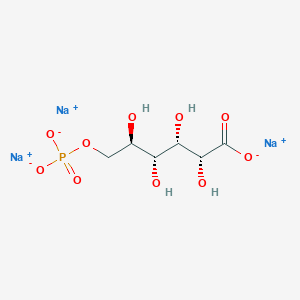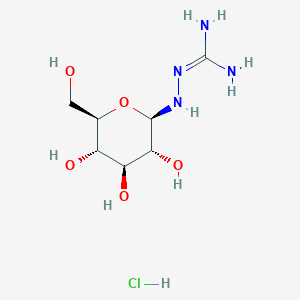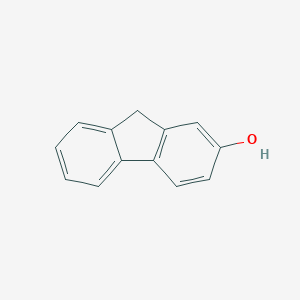![molecular formula C12H16N4O6 B026716 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one CAS No. 110851-59-7](/img/structure/B26716.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one, also known as DHO, is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. DHO has a similar structure to adenosine, a nucleoside that plays a critical role in various physiological processes. DHO has been studied extensively for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research.
作用機序
The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one involves its conversion into the active metabolite, 9-[2-(phosphonomethoxy)ethyl]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one (PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one). PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a potent inhibitor of DNA synthesis and works by inhibiting the enzyme ribonucleotide reductase, which is required for the synthesis of deoxyribonucleotides. PME9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one also inhibits the enzyme thymidylate synthase, which is required for the synthesis of thymidine, a critical component of DNA.
生化学的および生理学的効果
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one induces apoptosis and inhibits DNA synthesis, leading to cell cycle arrest and cell death. In viral-infected cells, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one inhibits viral DNA synthesis and protein synthesis, leading to the inhibition of viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments. One of the main advantages of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is its potent activity against cancer cells and viruses, making it a valuable tool for studying the mechanisms of cancer and viral replication. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively stable and can be easily synthesized in large quantities. However, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several limitations, including its toxicity in normal cells, making it difficult to use in vivo. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is also relatively expensive and requires specialized equipment and expertise for synthesis and purification.
将来の方向性
There are several future directions for the study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one. One potential direction is the development of new analogs of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one with improved potency and selectivity against cancer cells and viruses. Another potential direction is the study of the immunomodulatory effects of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one and its potential use in the treatment of autoimmune diseases. Additionally, the use of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one in combination with other drugs for the treatment of cancer and viral infections should be explored further. Finally, the development of new methods for the synthesis and purification of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one could lead to more widespread use of this compound in scientific research.
Conclusion
In conclusion, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is a purine nucleoside analog that has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and other areas of biomedical research. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells, and by inhibiting viral DNA synthesis and protein synthesis in viral-infected cells. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has several advantages and limitations for lab experiments and several future directions for study. The study of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has the potential to lead to new treatments for cancer, viral infections, and autoimmune diseases.
合成法
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one can be synthesized through a multistep process involving the condensation of 2,6-diaminopurine with diacetyl-protected ribose, followed by deprotection and oxidation steps. The final product is obtained through purification and crystallization steps. The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one is relatively complex and requires specialized equipment and expertise.
科学的研究の応用
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been extensively studied for its potential applications in cancer therapy and antiviral therapy. In cancer therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In antiviral therapy, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one works by inhibiting viral DNA synthesis and interfering with viral protein synthesis.
特性
CAS番号 |
110851-59-7 |
|---|---|
製品名 |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one |
分子式 |
C12H16N4O6 |
分子量 |
312.28 g/mol |
IUPAC名 |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O6/c17-2-1-6-14-10-7(11(21)15-6)13-4-16(10)12-9(20)8(19)5(3-18)22-12/h4-5,8-9,12,17-20H,1-3H2,(H,14,15,21) |
InChIキー |
YOIJQWUBBDWNNF-UHFFFAOYSA-N |
異性体SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)CCO |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)CCO |
同義語 |
2-[2-Hydroxyethyl]-9-[beta-d-ribofuranosyl]hypoxanthine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



